2,2,2-trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone
Description
2,2,2-Trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone is a fluorinated ketone featuring a cyclohexenyl ring substituted with a methylamino group at the 2-position and a trifluoroacetyl moiety.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO/c1-13-7-5-3-2-4-6(7)8(14)9(10,11)12/h13H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKRIGGJCUBDMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(CCCC1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572375 | |
| Record name | 2,2,2-Trifluoro-1-[2-(methylamino)cyclohex-1-en-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240121-54-4 | |
| Record name | 2,2,2-Trifluoro-1-[2-(methylamino)cyclohex-1-en-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20572375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone and trifluoroacetic anhydride.
Formation of Intermediate: Cyclohexanone is reacted with trifluoroacetic anhydride in the presence of a catalyst to form an intermediate compound.
Amination: The intermediate is then subjected to amination using methylamine under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of 2,2,2-trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, with stringent control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2,2-Trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone has diverse applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in studying biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The methylamino group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Cyclohexenyl vs. Phenyl Analogs: The target compound’s cyclohexenyl ring introduces conformational flexibility and reduced aromaticity compared to the rigid phenyl analog (CAS 202270-41-5) . This flexibility may enhance binding to biological targets requiring non-planar interactions. However, the phenyl analog’s aromatic system could improve stability under oxidative conditions.
- Methylation may enhance lipophilicity, affecting pharmacokinetic properties.
- Heterocyclic Derivatives: The quinoline-based analog (C₁₂H₉F₃N₂O) features an extended π-system, enabling applications in fluorescence or as a kinase inhibitor precursor . The furan derivative (CAS 18207-47-1) lacks nitrogen but offers oxygen-based heterocyclic reactivity, often utilized in agrochemical synthesis .
Physicochemical Properties
- Solubility and Stability: Trifluoroacetyl groups generally reduce solubility in polar solvents due to their hydrophobic nature. The cyclohexenyl and quinoline derivatives may exhibit lower aqueous solubility compared to the furan analog, which benefits from the oxygen heteroatom .
- Spectroscopic Data: The quinoline analog (C₁₂H₉F₃N₂O) displays distinct NMR signals (δ 11.17–10.13 ppm for NH, δ 8.43–8.25 ppm for aromatic protons) and IR absorption at 1635 cm⁻¹ (C=O stretch) . Similar patterns are expected for the target compound, with variations due to the cyclohexenyl ring’s non-aromatic environment.
Biological Activity
2,2,2-Trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone is a novel compound characterized by its unique trifluoromethyl and cyclohexenone structural features. Its molecular formula is , with a molecular weight of approximately 207.19 g/mol. The compound has garnered attention for its potential applications in medicinal chemistry and biological research due to its ability to interact with various biological targets.
The biological activity of 2,2,2-trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone is primarily attributed to its structural components:
- Trifluoromethyl Group : This group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes effectively.
- Methylamino Group : Capable of forming hydrogen bonds with proteins, this group plays a crucial role in modulating enzyme activities and influencing biochemical pathways.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be beneficial in developing new antibiotics.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering their activity and function.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 207.19 g/mol |
| CAS Number | 240121-54-4 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Biological Activity Summary
| Study/Source | Biological Activity | Findings |
|---|---|---|
| BenchChem | Antimicrobial | Exhibited activity against certain bacteria |
| PubChem | Enzyme Interaction | Potential inhibitor of metabolic enzymes |
| EPA DSSTox | Toxicology Insights | Further studies required for safety profile |
Case Study 1: Antimicrobial Properties
In a study conducted by researchers at a university laboratory, 2,2,2-trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone was tested against various bacterial strains. The results indicated that the compound showed significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Enzyme Interaction Analysis
A detailed analysis was performed to assess the interaction of this compound with cytochrome P450 enzymes. The findings revealed that it could act as a moderate inhibitor, affecting drug metabolism pathways. This interaction highlights the need for further investigation into its pharmacokinetic properties.
Synthesis and Characterization
The synthesis of 2,2,2-trifluoro-1-[2-(methylamino)cyclohexen-1-yl]ethanone typically involves the reaction of cyclohexanone with trifluoroacetic anhydride followed by amination with methylamine. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Future Directions
Ongoing research aims to explore the full spectrum of biological activities associated with this compound. Potential areas of investigation include:
- Toxicological Studies : Comprehensive assessments to determine safety profiles.
- Therapeutic Applications : Evaluating efficacy in treating infections or metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
